molecular formula C10H15N3O6 B044077 5-Hydroxymethylcytidine CAS No. 19235-17-7

5-Hydroxymethylcytidine

Cat. No. B044077
CAS RN: 19235-17-7
M. Wt: 273.24 g/mol
InChI Key: NFEXJLMYXXIWPI-JXOAFFINSA-N
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Description

5-Hydroxymethylcytidine (5hmC) is a pyrimidine nucleoside . It is associated with cellular development and differentiation . Its distribution and biological function remain largely unexplored due to the lack of suitable detection methods .


Synthesis Analysis

The synthesis of 5-hydroxymethylcytidine involves the application of peroxotungstate-mediated chemical conversion of 5hmC to trihydroxylated thymine (thT) . This method has been used for base-resolution sequencing of 5hmC in RNA .


Molecular Structure Analysis

The molecular formula of 5-Hydroxymethylcytidine is C10H15N3O6 . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxymethylcytidine is 273.24 g/mol . It has a computed XLogP3 value of -2.7 .

Scientific Research Applications

Epigenetics Research

5-hmC is a significant epigenetic marker that plays a crucial role in DNA methylation processes, which are vital for gene regulation. It is formed by the oxidation of 5-methylcytosine (5mC) and is involved in the dynamic regulation of the epigenome .

Neurodegenerative Disease Studies

5-hmC has been associated with various neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease. Its levels and distribution in the brain are studied to understand its role in these conditions .

Developmental Biology

In neural progenitor cells and during neurodevelopment, 5-hmC and TET enzymes play a significant role. They regulate gene expression essential for the development of the nervous system .

RNA Biology

5-hmC is also present in RNA, where it is associated with cellular development and differentiation. Its distribution and biological function in RNA are subjects of ongoing research, with implications for understanding RNA modifications .

Cancer Diagnostics

5-hmC signatures in circulating cell-free DNA are being explored as diagnostic and predictive biomarkers for various cancers, including lung and gastric cancer .

Gene Expression Regulation

The presence of 5-hmC in gene bodies is correlated with gene expression levels. It is considered both an intermediate in DNA demethylation and a stable epigenetic mark that may influence transcriptional activity .

Neuroscience

5-hmC is enriched in the central nervous system and is implicated in neurodevelopment and the response to environmental stress. Its function in the brain is a key area of investigation .

Pharmaceutical Research

While the direct use of 5-hmC in pharmaceuticals is not well-documented, its role in epigenetic regulation suggests potential therapeutic applications for drugs targeting epigenetic mechanisms .

Safety and Hazards

There is limited information available on the safety and hazards of 5-Hydroxymethylcytidine. It is recommended to handle it with care and use it only for scientific research and development .

Future Directions

The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.

Mechanism of Action

Target of Action

5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .

Mode of Action

5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .

Biochemical Pathways

The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .

Pharmacokinetics

It is known that 5hmc is naturally present in various types of cells in the body .

Result of Action

The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .

Action Environment

The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEXJLMYXXIWPI-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347383
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylcytidine

CAS RN

19235-17-7
Record name 5-(Hydroxymethyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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